molecular formula C8H6BrN3O2 B1394089 7-Bromo-1-methyl-5-nitro-1H-benzimidazole CAS No. 1287217-72-4

7-Bromo-1-methyl-5-nitro-1H-benzimidazole

Cat. No. B1394089
M. Wt: 256.06 g/mol
InChI Key: UBINNCDFKGPEBS-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-5-nitro-1H-benzimidazole is a chemical compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol . It’s a derivative of benzimidazole, a key heterocycle in therapeutic chemistry .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole is not explicitly mentioned in the literature.

Scientific Research Applications

Antimicrobial and Antitubercular Agents

A study focused on designing and synthesizing derivatives of benzimidazoles, including compounds related to 7-Bromo-1-methyl-5-nitro-1H-benzimidazole, to evaluate their antimicrobial and antitubercular properties. These compounds showed significant activity against Mycobacterium tuberculosis and other microbial strains, suggesting their potential as antimicrobial and antitubercular agents (Ranjith et al., 2013).

Antifungal Activities

In another research, novel benzimidazole derivatives were synthesized, including structures similar to 7-Bromo-1-methyl-5-nitro-1H-benzimidazole. These compounds exhibited potential antifungal activities, especially against Candida species, indicating their use as effective fungicides (Ahmadi & Nahri-Niknafs, 2011).

Spectral Characterization and Complex Formation

A study on 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols, closely related to 7-Bromo-1-methyl-5-nitro-1H-benzimidazole, involved spectral characterization and their complexation with zinc(II) ion. This research highlights the importance of such compounds in the formation of complexes with potential applications in various fields, including materials science and catalysis (Tavman, 2006).

Antitumor Activities

Research on 1-substituted-2-methyl-5-nitrobenzimidazoles, similar to 7-Bromo-1-methyl-5-nitro-1H-benzimidazole, has revealed their potential antitumor effects. Some derivatives were found active against breast cancer, indicating the potential of such compounds in cancer therapy (Ramla et al., 2006).

Safety And Hazards

While specific safety and hazard information for 7-Bromo-1-methyl-5-nitro-1H-benzimidazole is not available, benzimidazole derivatives are generally handled with care due to their bioactive properties .

Future Directions

Benzimidazole and its derivatives have been the focus of many research studies due to their diverse biological and clinical applications . Future research may focus on exploring the potential applications of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole in various fields such as pharmaceuticals, agrochemicals, and others .

properties

IUPAC Name

7-bromo-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBINNCDFKGPEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methyl-5-nitro-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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